

1-epi-ramipril related substances

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Compound Focus: 1-epi-Ramipril

CAS No.: 104195-90-6

Cat. No.: S839321

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Chemical Identity and Properties

1-epi-Ramipril is a stereoisomer of the active pharmaceutical ingredient Ramipril, primarily significant as a process-related impurity.

The table below summarizes its core chemical and physical properties:

Property	Description
CAS Number	104195-90-6 [1] [2] [3]
IUPAC Name	(2S,3aS,6aS)-1-[(2S)-2-[[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid [1]
Molecular Formula	C ₂₃ H ₃₂ N ₂ O ₅ [1] [2]
Molecular Weight	416.51 g/mol [1] [2]
Melting Point	45 - 50 °C [2]
Form	White to Off-White Solid [2]

Property	Description
Solubility	Slightly soluble in acetonitrile, aqueous base, and methanol [2]

Stereochemistry and Comparison with Ramipril

The critical distinction between **1-epi-Ramipril** and Ramipril lies in their three-dimensional spatial arrangement, or stereochemistry. Both molecules have five chiral centers, but they differ at a single, specific carbon atom [1].

- **Stereochemical Configuration of 1-epi-Ramipril:** (R,S,S,S,S) [1]. The first chiral center (the ethoxycarbonyl-bearing carbon) has an **R-configuration**.
- **Stereochemical Configuration of Ramipril:** (S,S,S,S,S) [1]. The first chiral center has an **S-configuration**.

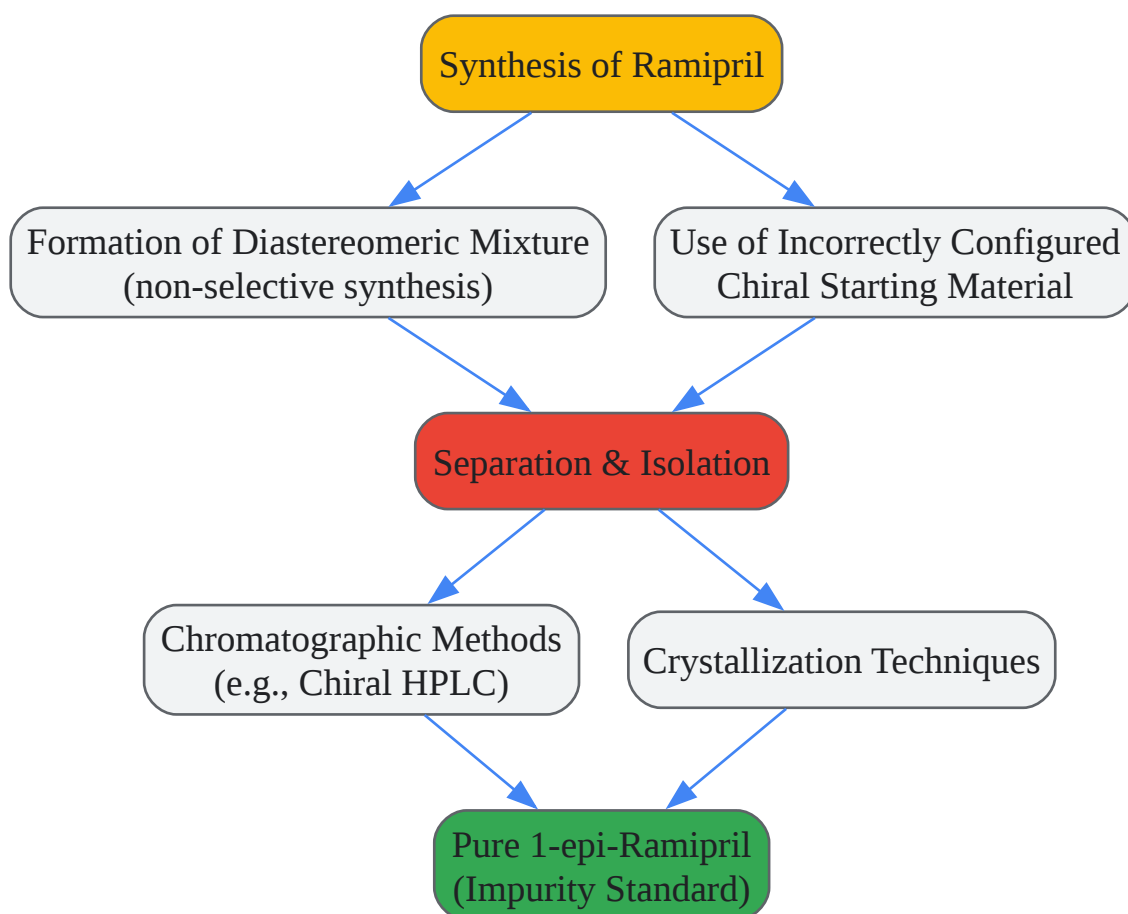
This single change from S to R configuration at one center is what defines an **epimer** and can significantly alter how the molecule interacts with biological targets like the Angiotensin-Converting Enzyme (ACE) [1].

Analytical and Pharmaceutical Role

In pharmaceutical development, **1-epi-Ramipril** is classified as an impurity. It is listed as **Ramipril Impurity 8** in the European Pharmacopoeia (EP), also known as **Ramipril EP Impurity H** [2] [3]. It is available from chemical suppliers as a reference standard for use in analytical method development, impurity profiling, and stability testing to ensure the quality and safety of the final drug product [2] [3].

Synthesis and Isolation

While detailed synthetic protocols for **1-epi-Ramipril** itself are not fully available in the search results, the information points to two general approaches for obtaining such stereoisomers:



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One patent mentions that a key bicyclic intermediate for Ramipril can be efficiently synthesized via an asymmetric hydrogenation using a Rh/DuanPhos catalyst system, which achieves excellent enantiomeric excess and is scalable [4].

Biological and Pharmacological Significance

The search results provide limited direct data on the biological activity of **1-epi-Ramipril**, but its role can be inferred:

- **ACE Inhibition:** As an epimer of Ramipril, **1-epi-Ramipril** is expected to have a different and likely significantly **reduced affinity for the Angiotensin-Converting Enzyme (ACE)** compared to Ramipril [1]. The specific three-dimensional structure of Ramipril is optimal for binding to the enzyme's active site; a change at a single chiral center can disrupt this binding.

- **Pharmacological Profile:** The distinct stereochemistry suggests **1-epi-Ramipril** would have a different **pharmacokinetic profile** (absorption, distribution, metabolism, excretion) and a different **safety and toxicity profile** compared to the active drug [1]. These differences are precisely why impurities must be rigorously controlled and monitored.

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References

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